17beta-Hydroxy-5beta-estran-3-one
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Overview
Description
17beta-Hydroxy-5beta-estran-3-one, also known as (5beta, 17beta)-17-hydroxyestran-3-one or 17b-hydroxy-19-nor-5b-androstan-3-one, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm. This compound can be biosynthesized from 5beta-estrane.
This compound is a C18 steroid with 5beta-configuration formed from nandrolone by reduction across the C4-C5 double bond. It has a role as a human metabolite. It is a 17beta-hydroxy steroid and a 3-oxo-5beta-steroid. It derives from a hydride of a 5beta-estrane.
Scientific Research Applications
Novel Anti-Digoxin Agent
- 17beta-Hydroxy-5beta-estran-3-one has been explored as a potential anti-digoxin agent. It was found not to bind to cardiac steroid receptors on Na(+),K(+)-ATPase, and did not enhance the contraction of heart muscle. However, it inhibited the digoxin-induced increase in force of contraction and arrhythmias in both guinea pig papillary muscle and human atrial appendages, suggesting a novel mechanism of action for treating digoxin toxicity (Deutsch et al., 2006).
Biosynthesis and Metabolite Discovery
- A study on norandrostenedione (estr-4-en-3,17-dione) identified several hydroxylated metabolites of this compound in human hepatocyte incubations. This research demonstrated the importance of in vitro systems for synthesizing and characterizing unknown metabolites of compounds like norandrostenedione, contributing significantly to the understanding of doping agents and their markers (Lévesque et al., 2005).
Development of Non-Steroidal Inhibitors
- Research on developing non-steroidal inhibitors for 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) involved derivatives of this compound. This enzyme is overexpressed in breast cancer cells and is a target for mammary tumor treatment. Studies have led to the identification of bis(hydroxyphenyl) azoles as potential inhibitors, demonstrating the compound's relevance in treating estrogen-dependent diseases (Bey et al., 2008).
Influence on Urinary Steroid Profiles
- Consumption of boar edible tissues led to the excretion of metabolites related to this compound in human urine, providing critical insights into steroid residues in humans. This study has implications for doping control, as the metabolites are typically used to confirm the exogenous administration of nandrolone in anti-doping efforts (Le Bizec et al., 2000).
Properties
Molecular Formula |
C18H28O2 |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(5R,8R,9R,10S,13S,14S,17S)-17-hydroxy-13-methyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,13-17,20H,2-10H2,1H3/t11-,13+,14-,15-,16+,17+,18+/m1/s1 |
InChI Key |
RHVBIEJVJWNXBU-XZVKZCCLSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@H]4[C@@H]3CCC(=O)C4 |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3CCC(=O)C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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